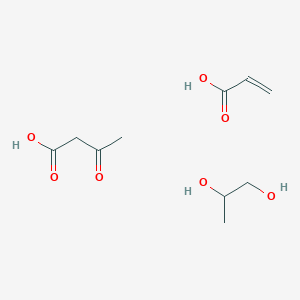

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

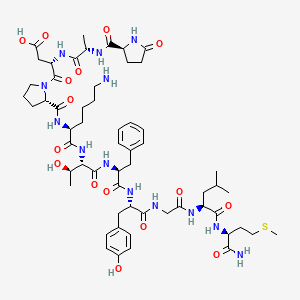

The compound “3-oxobutanoic acid; propane-1,2-diol; prop-2-enoic acid” is a combination of three distinct chemical entities: 3-oxobutanoic acid, propane-1,2-diol, and prop-2-enoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

3-Oxobutanoic Acid

Its esters are produced via reactions between diketene and alcohols . Industrially, it is produced on a large scale as a precursor to dyes .

Propane-1,2-Diol

The direct hydrolysis of propylene oxide with water is the most common method . Alternatively, microbial biosynthesis methods are being explored to reduce environmental impact .

Prop-2-enoic Acid

This process involves the use of catalysts such as molybdenum and vanadium oxides .

Analyse Des Réactions Chimiques

3-Oxobutanoic Acid

3-oxobutanoic acid undergoes various reactions including:

Oxidation: It can be oxidized to form acetoacetate.

Reduction: It can be reduced to form 3-hydroxybutanoic acid.

Decarboxylation: It decomposes into acetone and carbon dioxide.

Propane-1,2-Diol

Propane-1,2-diol participates in:

Oxidation: It can be oxidized to lactic acid and pyruvic acid.

Esterification: It reacts with acids to form esters.

Prop-2-enoic Acid

Prop-2-enoic acid undergoes:

Polymerization: It polymerizes to form polyacrylic acid.

Addition Reactions: It reacts with alcohols and amines to form esters and amides.

Applications De Recherche Scientifique

3-Oxobutanoic Acid

Biochemistry: It is a key intermediate in the metabolism of fatty acids and ketone bodies.

Pharmaceuticals: Used in the synthesis of various drugs.

Propane-1,2-Diol

Cosmetics: Used as a humectant and solvent in skincare products.

Pharmaceuticals: Used as a solvent for oral, injectable, and topical formulations.

Prop-2-enoic Acid

Polymers: Used in the production of superabsorbent polymers.

Adhesives: Used in the formulation of adhesives and sealants.

Mécanisme D'action

3-Oxobutanoic Acid

In biochemistry, 3-oxobutanoic acid is converted to acetoacetate, which is then utilized in energy production during fasting or strenuous exercise .

Propane-1,2-Diol

Propane-1,2-diol acts as a solvent and carrier for active ingredients in pharmaceuticals and cosmetics .

Prop-2-enoic Acid

Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in water treatment and as a thickening agent .

Comparaison Avec Des Composés Similaires

3-Oxobutanoic Acid

Similar compounds include acetoacetate and beta-hydroxybutyrate. 3-oxobutanoic acid is unique due to its role as a precursor in ketone body synthesis .

Propane-1,2-Diol

Similar compounds include ethylene glycol and 1,3-propanediol. Propane-1,2-diol is preferred in many applications due to its lower toxicity .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique for its ability to form superabsorbent polymers .

Propriétés

Numéro CAS |

73412-07-4 |

|---|---|

Formule moléculaire |

C10H18O7 |

Poids moléculaire |

250.25 g/mol |

Nom IUPAC |

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O3.C3H8O2.C3H4O2/c1-3(5)2-4(6)7;1-3(5)2-4;1-2-3(4)5/h2H2,1H3,(H,6,7);3-5H,2H2,1H3;2H,1H2,(H,4,5) |

Clé InChI |

IQEIHOWHDPGLTQ-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)O.CC(=O)CC(=O)O.C=CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)

![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)

![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)